N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Description
N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a useful research compound. Its molecular formula is C28H36FN5O2S and its molecular weight is 525.69. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Microwave Assisted Synthesis and Anti-influenza Virus Activity : A study detailed the synthesis of adamantyl moiety carrying compounds with significant antiviral activity against influenza A and B viruses. These compounds, synthesized using a microwave-assisted method, showed that the adamantane-based derivatives can act as effective influenza virus fusion inhibitors by preventing the viral hemagglutinin's conformational change at low pH, suggesting potential applications in antiviral drug development (Göktaş et al., 2012).
Polymer Synthesis
Synthesis and Characterization of Adamantane-type Cardo Polyamides : Research into adamantane-type cardo polyamides explored the synthesis of new polymers with high thermal stability and good solubility in various solvents. The presence of adamantane units contributed to the polymers' desirable mechanical and thermal properties, highlighting the utility of adamantane derivatives in high-performance material engineering (Liaw et al., 1999).
Catalytic Applications
Catalytic Synthesis Using Phosphorus Trichloride : A method for synthesizing N-aryl(benzyl)adamantane-1-carboxamides showcased the utility of adamantane derivatives in organic synthesis, offering a pathway to obtain compounds with potential applications in catalysis and materials science (Shishkin et al., 2020).
Coordination Polymers
Facile Synthesis of Bifunctional Angle-Shaped Building Blocks : The synthesis of orthogonally substituted azole-carboxylate adamantane ligands for the preparation of coordination polymers was reported. This research demonstrates the potential of adamantane derivatives in creating structurally novel coordination polymers with possible applications in catalysis, molecular recognition, and materials chemistry (Pavlov et al., 2019).
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36FN5O2S/c29-21-6-8-22(9-7-21)31-25(35)17-37-27-33-32-24(34(27)23-4-2-1-3-5-23)16-30-26(36)28-13-18-10-19(14-28)12-20(11-18)15-28/h6-9,18-20,23H,1-5,10-17H2,(H,30,36)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZADPDYTPFZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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